REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][N:3]=1.S(Br)([Br:12])=O>ClCCl>[Br:12][CH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
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CC1=NC=CC(=C1)CO
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Br)Br
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous ammonium chloride
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Type
|
WASH
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Details
|
The organic solution was washed 2× with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=NC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |